molecular formula C17H25ClN4O4 B13575041 N-(5-Aminopentyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

N-(5-Aminopentyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B13575041
M. Wt: 384.9 g/mol
InChI Key: QXBFLUWCWVIRDD-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique chemical structure, which includes an aminopentyl chain, a diazinan ring, and a methoxybenzamide moiety. It is commonly used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the aminopentyl chain: The aminopentyl chain is introduced through nucleophilic substitution reactions.

    Methoxybenzamide formation: The final step involves the formation of the methoxybenzamide moiety through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: Ensuring high yield and purity through temperature control, solvent selection, and catalyst use.

    Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting various biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide
  • N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide acetate

Uniqueness

N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H25ClN4O4

Molecular Weight

384.9 g/mol

IUPAC Name

N-(5-aminopentyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C17H24N4O4.ClH/c1-25-14-6-5-12(16(23)19-9-4-2-3-8-18)11-13(14)21-10-7-15(22)20-17(21)24;/h5-6,11H,2-4,7-10,18H2,1H3,(H,19,23)(H,20,22,24);1H

InChI Key

QXBFLUWCWVIRDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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